Deacetyltanghinin

Description

Contextualization within Natural Product Chemistry of Cardiotonic Steroids

Deacetyltanghinin is classified as a cardiotonic steroid, a group of organic compounds known for their powerful effects on heart tissue. nih.govmdpi.com These steroids are characterized by a specific four-ring steroid nucleus and a lactone ring attached at the C17 position. mdpi.com Historically, compounds in this class, such as those from the Digitalis plant, have been used in medicine to treat heart conditions. nih.gov The scientific interest in cardiotonic steroids like this compound stems from their mechanism of action, which involves the inhibition of the Na+/K+-ATPase enzyme, a critical protein pump found in cell membranes. nih.govresearchgate.netchemrxiv.org This interaction makes them not only potent toxins but also molecules with potential therapeutic applications, including anticancer properties. researchgate.netbjmu.edu.cn

Overview of Cardenolide Glycosides from Plant Sources

Structurally, this compound is a cardenolide glycoside. nih.gov This means it consists of a steroid aglycone (the non-sugar part, in this case, a cardenolide) linked to a sugar moiety. mdpi.combenthamscience.com Cardenolide glycosides are secondary metabolites found in a variety of plant families, most notably the Apocynaceae family, to which the sources of this compound belong. benthamscience.comias.ac.innih.gov The presence and type of sugar molecules can significantly influence the compound's solubility and pharmacological activity. This compound is specifically the deacetyl derivative of another cardenolide, tanghinin (B1259762). nih.gov

Significance of Cerbera manghas and Related Species as Sources for this compound Research

The primary sources for the isolation of this compound are plants of the Cerbera genus, particularly Cerbera manghas (sea mango) and the closely related Cerbera odollam. researchgate.netnih.govias.ac.in These coastal trees, found in Southeast Asia and other tropical regions, are notoriously poisonous due to their high concentration of cardenolide glycosides. researchgate.netnih.govresearchgate.net The seeds of Cerbera manghas are a rich source of this compound, along with other related compounds like cerberin (B1668401), neriifolin, and tanghinin. researchgate.netresearchgate.netredalyc.org The potent toxicity and the presence of multiple bioactive compounds have made Cerbera manghas a significant subject of phytochemical research, aiming to identify and characterize these molecules for their potential pharmacological uses. ias.ac.inresearchgate.net

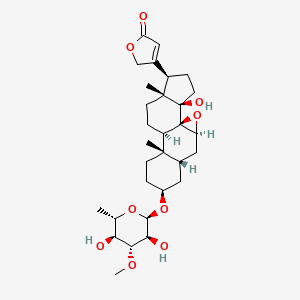

Structure

2D Structure

3D Structure

Properties

CAS No. |

4589-95-1 |

|---|---|

Molecular Formula |

C30H44O9 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

3-[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-7-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-18-hydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H44O9/c1-15-23(32)25(35-4)24(33)26(37-15)38-18-5-8-27(2)17(12-18)13-21-30(39-21)20(27)7-9-28(3)19(6-10-29(28,30)34)16-11-22(31)36-14-16/h11,15,17-21,23-26,32-34H,5-10,12-14H2,1-4H3/t15-,17-,18-,19+,20+,21-,23-,24-,25+,26-,27-,28+,29+,30+/m0/s1 |

InChI Key |

LVGNJQMAMYJAIL-FWMNQDIBSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation Studies

Advanced Methodologies for Isolation from Biological Matrices

The initial and critical phase in studying deacetyltanghinin is its effective separation from the complex matrix of plant tissues. This requires optimized extraction techniques followed by high-resolution purification methods.

Optimized Extraction Techniques from Plant Tissues (e.g., Leaves, Seeds)

This compound is primarily isolated from the seeds and leaves of plants such as Cerbera manghas (sea mango). nih.gov The extraction process is a crucial first step, designed to efficiently remove the compound from the plant matrix while minimizing the co-extraction of interfering substances. apsnet.org

One common approach involves the use of organic solvents. For instance, a methylene (B1212753) chloride extract of the seeds of Cerbera odollam has been used to isolate related compounds, indicating the utility of this solvent in extracting cardiac glycosides. medchemexpress.com Another established method is the cetyltrimethylammonium bromide (CTAB) protocol, which is particularly effective for isolating DNA but can be adapted for the extraction of other cellular components from fresh leaf tissue. researchgate.netscirp.org The choice of extraction method can be influenced by the specific plant part and the presence of other metabolites. For example, tissues rich in starch, proteins, and fiber may require modified protocols, such as the SDS-LiCl method, to ensure high-quality extracts. nih.gov

Advanced extraction methods that can be employed for bioactive compounds from seeds include microwave treatment, ultrasonic extraction, and pressurized liquid extraction. celignis.com To prevent the degradation of the target compound, such as the artifactual conversion of chlorophyll (B73375) to chlorophyllide, methods like brief boiling of leaves prior to extraction or performing the extraction at sub-zero temperatures with solvents like N,N'-dimethylformamide (DMF) are recommended. nih.gov Grinding the frozen plant tissue in liquid nitrogen is a common practice to facilitate the release of cellular contents. le.ac.ukn-genetics.com

The following table summarizes various extraction techniques applicable to plant tissues:

| Extraction Technique | Plant Part | Key Features | Reference |

| Solvent Extraction | Seeds, Leaves | Use of organic solvents like methylene chloride to dissolve target compounds. | medchemexpress.com |

| CTAB Protocol | Leaves | Effective for fresh tissue, often used for DNA but adaptable. researchgate.netscirp.org | researchgate.netscirp.org |

| SDS-LiCl Method | Seeds, Roots | Robust for tissues rich in starch and proteins. nih.gov | nih.gov |

| Facilitated Diffusion | Leaves | Vacuum infiltration with aqueous ethanol. apsnet.org | apsnet.org |

| Freezing and Grinding | Leaves, Seeds | Use of liquid nitrogen to disrupt cell walls and aid extraction. le.ac.ukn-genetics.com | le.ac.ukn-genetics.com |

High-Resolution Chromatographic Separation Approaches (e.g., UHPLC, HPLC)

Following extraction, the crude extract containing this compound and other co-extracted compounds undergoes chromatographic separation for purification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the cornerstone techniques for this purpose, offering high resolution and efficiency. phenomenex.comnih.govijsrtjournal.com

UHPLC, an advanced version of HPLC, utilizes columns with smaller particle sizes (sub-2 µm) and higher operating pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity. phenomenex.comijsrtjournal.comamericanpharmaceuticalreview.com These techniques are instrumental in separating complex mixtures of natural products. nih.gov The choice between HPLC and UHPLC often depends on the complexity of the sample and the desired speed of analysis. phenomenex.com For particularly challenging separations, very-high-pressure liquid chromatography (VHPLC) can provide even greater resolution. americanpharmaceuticalreview.com

The separation of this compound has been successfully achieved using UHPLC coupled with various detectors. nih.govscispace.com The resolution in chromatography is a function of retention, the engineering of the system (theoretical plates), and the chemical selectivity between the stationary phase and the analytes. chromatographyonline.com Different column chemistries and conditions, such as temperature and the use of ion-pair reagents, can be optimized to achieve the desired separation. thermofisher.comlcms.cz

Key chromatographic techniques used in the isolation of this compound are highlighted below:

| Chromatographic Technique | Key Features | Applications in this compound Isolation | Reference |

| HPLC | Standard resolution, uses larger stationary phase particles (3-5 microns). | Foundational for separating components in liquid samples. phenomenex.com | phenomenex.com |

| UHPLC | Higher resolution, faster run times, uses smaller particles (<2 microns) and higher pressures. phenomenex.comijsrtjournal.com | Identification and quantification of this compound from seed extracts. nih.govscispace.com | nih.govphenomenex.comijsrtjournal.comscispace.com |

| Semi-preparative HPLC | Used for purifying larger quantities of compounds. | Isolation of pure compounds from complex extracts. nih.gov | nih.gov |

Application of Advanced Spectroscopic and Spectrometric Techniques for Structure Determination

Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic and spectrometric methods.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. emerypharma.comweebly.comwikipedia.org NMR provides detailed information about the chemical structure and the three-dimensional arrangement of atoms within a molecule. wikipedia.org

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the number and types of protons and carbons in the molecule. researchgate.net However, for complex structures, 1D spectra can be overcrowded. weebly.comresearchgate.net

Two-dimensional (2D) NMR techniques are then employed to overcome the limitations of 1D NMR by spreading the signals across two frequency axes, which helps in resolving overlapping peaks. wikipedia.orgresearchgate.net Experiments like COSY (Correlation Spectroscopy) reveal correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) show correlations between protons and carbons, allowing for the piecing together of the molecular framework. emerypharma.comresearchgate.net The use of multidimensional NMR, including 3D and 4D techniques, has become crucial for analyzing complex biomolecules. ufc.bramazon.comaps.org

The following table outlines the role of different NMR experiments in structural elucidation:

| NMR Experiment | Information Provided | Relevance to this compound | Reference |

| 1D NMR (¹H, ¹³C) | Provides data on the chemical environment and number of protons and carbons. researchgate.net | Initial structural characterization. emerypharma.com | emerypharma.comresearchgate.net |

| 2D NMR (COSY) | Shows correlations between coupled protons (¹H-¹H). emerypharma.com | Establishes connectivity between adjacent protons. emerypharma.comwikipedia.org | emerypharma.comwikipedia.org |

| 2D NMR (HSQC/HMBC) | Reveals correlations between protons and carbons (¹H-¹³C) through one or multiple bonds. emerypharma.com | Connects the proton and carbon skeletons of the molecule. emerypharma.comresearchgate.net | emerypharma.comresearchgate.net |

| 2D TOCSY | Identifies all protons within a spin system. researchgate.netnih.gov | Elucidates entire spin systems within the molecule. researchgate.netnih.gov | researchgate.netnih.gov |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. mdpi.comuni-rostock.de HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the confident assignment of a molecular formula. uni-rostock.debioanalysis-zone.comunivie.ac.at

Tandem Mass Spectrometry (MS/MS or MS²) provides further structural information by fragmenting the isolated molecular ion and analyzing the resulting fragment ions. wikipedia.orguci.edu This process, often achieved through collision-induced dissociation, helps to elucidate the connectivity of different parts of the molecule. wikipedia.org The fragmentation pattern serves as a fingerprint that can confirm the identity of the compound. mdpi.com The combination of UHPLC with HRMS/MS is a powerful platform for both identifying and quantifying compounds like this compound in complex mixtures. nih.govcolab.ws In one study, this compound was identified with an m/z of 549.3055. nih.gov

The capabilities of mass spectrometry techniques are summarized below:

| Mass Spectrometry Technique | Key Function | Application to this compound | Reference |

| HRMS | Measures exact mass to determine the elemental formula. uni-rostock.debioanalysis-zone.com | Confirmed the molecular formula of this compound. nih.gov | nih.govuni-rostock.debioanalysis-zone.com |

| MS/MS | Fragments the molecule to provide structural information. wikipedia.org | Used for structural confirmation and identification. nih.govcolab.wsnih.gov | nih.govcolab.wsnih.gov |

| UHPLC-HRMS/MS | Combines high-resolution separation with high-accuracy mass analysis. nih.gov | Identification and quantification of this compound in plant seed extracts. nih.gov | nih.govnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophores within the this compound molecule. wikipedia.orgupi.edu A chromophore is a part of a molecule that absorbs light in the UV-Vis region of the electromagnetic spectrum. vscht.czmsu.edu The absorption of UV-Vis light corresponds to the excitation of electrons to higher energy orbitals. wikipedia.org

The resulting UV-Vis spectrum, which is a plot of absorbance versus wavelength, can provide information about the presence of conjugated systems and other functional groups that act as chromophores. upi.eduazooptics.com For cardiac glycosides, the lactone ring often contributes to UV absorption. The wavelength of maximum absorbance (λmax) is a key characteristic used in the identification of the compound. For instance, quantification of this compound has been carried out at a wavelength of 219 nm. nih.gov

The principles of UV-Vis spectroscopy in this context are outlined as follows:

| Spectroscopic Principle | Information Gained | Relevance to this compound | Reference |

| Light Absorption | Indicates the presence of chromophores (e.g., conjugated double bonds, carbonyls). vscht.czmsu.edu | Analysis of the lactone ring and other absorbing functionalities. | vscht.czmsu.edu |

| λmax | The wavelength at which maximum light is absorbed, characteristic of the compound. | Used for quantification and as an identifying feature. Quantification at 219 nm has been reported. nih.gov | nih.gov |

| Beer-Lambert Law | Relates absorbance to the concentration of the absorbing species. vscht.cz | Enables quantitative analysis of this compound concentration. nih.govazooptics.com | nih.govvscht.czazooptics.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies, resulting in a unique spectral "fingerprint." The analysis of the IR spectrum of this compound allows for the identification of its key structural components.

The structure of this compound, a cardiac glycoside, contains several distinct functional groups that give rise to characteristic absorption bands in an IR spectrum. These include hydroxyl (-OH) groups, an unsaturated five-membered lactone ring, alkane (C-H) bonds within the steroid nucleus, and ether (C-O) linkages of the glycosidic bond.

Detailed analysis of the expected IR spectrum for this compound reveals several key absorption regions:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹. This peak is characteristic of the stretching vibrations of the hydroxyl (-OH) groups present on both the steroid and the sugar moieties. The broadness of this peak is a result of hydrogen bonding between these groups.

C-H Stretching: Strong, sharp peaks are anticipated in the 3000-2850 cm⁻¹ range. These absorptions are due to the C-H stretching vibrations of the numerous sp³-hybridized carbons that constitute the steroidal backbone and the sugar ring.

Carbonyl (C=O) Stretching: A very strong and sharp absorption peak is characteristic of the carbonyl group in the α,β-unsaturated γ-lactone ring. For similar cardenolides, this peak typically appears around 1740-1720 cm⁻¹. The conjugation with the C=C double bond within the lactone ring influences this position. For instance, some studies on related cardiac glycosides report this γ-lactonic carbonyl absorption at approximately 1738 cm⁻¹. nih.gov

C=C Stretching: The carbon-carbon double bond within the unsaturated lactone ring is expected to show a weak to medium absorption band in the region of 1680-1630 cm⁻¹.

C-O Stretching: The spectrum will also display strong absorption bands in the 1300-1000 cm⁻¹ region. These peaks correspond to the C-O stretching vibrations of the alcohol functionalities and the glycosidic ether linkages connecting the sugar unit to the steroid aglycone. The absence of an acetate (B1210297) group in this compound, when compared to its parent compound tanghinin (B1259762), would be confirmed by the lack of a characteristic ester carbonyl peak (typically around 1750-1735 cm⁻¹) and its associated C-O stretches.

The "fingerprint region" of the spectrum, below 1500 cm⁻¹, contains a complex series of absorptions unique to the entire molecular structure, arising from various bending and stretching vibrations. While complex to fully assign, this region provides a unique identifier for the compound when compared against a reference spectrum. cognitoedu.org

The table below summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group | Bond Vibration | Intensity |

| 3500 - 3200 | Hydroxyl | O-H Stretch | Strong, Broad |

| 3000 - 2850 | Alkane | C-H Stretch | Strong, Sharp |

| 1740 - 1720 | α,β-Unsaturated Lactone | C=O Stretch | Strong, Sharp |

| 1680 - 1630 | Alkene | C=C Stretch | Medium to Weak |

| 1300 - 1000 | Alcohol, Ether | C-O Stretch | Strong |

Biosynthetic Pathway Elucidation and Precursor Investigations

Proposed Biosynthetic Routes for Cardenolide Glycoside Formation

The biosynthesis of cardenolides is a complex process that begins with sterol precursors and proceeds through a series of modifications to form the characteristic steroid aglycone and subsequent glycosylation.

Sterol Precursors : The pathway originates from the mevalonate (B85504) pathway of terpenoid formation. researchgate.net It is widely accepted that cholesterol serves as a direct precursor for the biosynthesis of cardenolide glycosides. researchgate.netnih.gov Plant steroids, including cardenolides, are derived from the cyclization of 2,3-oxidosqualene, which can proceed via either the cycloartenol (B190886) or lanosterol (B1674476) pathway, both of which can be active in higher plants. researchgate.net

Formation of Pregnane (B1235032) Intermediates : A critical early step is the conversion of a sterol precursor into a C21 pregnane derivative, specifically pregnenolone (B344588). nih.govmpg.de This conversion is a key branching point from general sterol metabolism toward specialized cardenolide synthesis. mpg.de In mammals, this step is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1. nih.gov Recent research has identified enzymes from the CYP87A family as being responsible for pregnenolone formation in cardenolide-producing plants. mpg.de

The Metabolic Grid Concept : The pathway from pregnenolone to the final cardenolide aglycone is not a simple linear sequence of reactions. Instead, it is better described as a "metabolic grid" involving multiple intermediates and enzymes with relaxed substrate specificity. researchgate.netnih.gov This grid allows for the formation of a diverse array of cardenolides from a common set of precursors. Key modifications to the pregnane core include hydroxylations, reductions, and the formation of the defining butenolide (or γ-lactone) ring at the C-17 position. thieme-connect.combiorxiv.org

Glycosylation : The final stage of biosynthesis involves the attachment of sugar moieties to the 3β-hydroxyl group of the steroid aglycone. thieme-connect.com This glycosylation is carried out by glycosyltransferases and can involve various sugars, significantly impacting the compound's properties.

Table 1: Key Precursors and Intermediates in Cardenolide Biosynthesis

| Precursor/Intermediate | Role in Pathway | Citation |

| Cholesterol | Initial sterol precursor | researchgate.netnih.gov |

| Pregnenolone | Central C21 pregnane intermediate, committed precursor | nih.govmpg.de |

| Progesterone (B1679170) | Key intermediate derived from pregnenolone | researchgate.netnih.gov |

| 5β-Pregnane-3,20-dione | Intermediate incorporated into cardenolides | nih.gov |

| Digitoxigenin | A common cardenolide aglycone, precursor to further glycosides | nih.govbiorxiv.org |

Identification and Characterization of Key Enzymatic Steps in Deacetyltanghinin Biosynthesis

While the complete enzymatic sequence for this compound in Cerbera species is not fully elucidated, research on other cardenolide-producing plants has identified key enzyme families that are putatively involved. The structure of this compound itself suggests a final deacetylation step.

Side-Chain Cleavage : The formation of pregnenolone from a sterol precursor is catalyzed by a cytochrome P450 monooxygenase. In Digitalis purpurea and Calotropis procera, enzymes from the CYP87A family have been shown to perform this crucial first step. mpg.debiorxiv.org

Pregnane Modification : A series of enzymes modify the pregnane core.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) : This enzyme is involved in the interconversion of 3β-hydroxy steroids and 3-oxo steroids. researchgate.netnih.gov

Progesterone 5β-Reductase (P5βR) : This enzyme catalyzes the stereospecific reduction of progesterone, a critical step that determines the A/B ring junction stereochemistry of the resulting cardenolide. researchgate.netnih.gov

Lactone Ring Formation : The characteristic C17 butenolide ring is formed from the C21 pregnane skeleton, though the precise enzymatic steps remain an area of active investigation. biorxiv.org

Final Deacetylation Step : The name "this compound" strongly implies that its immediate precursor is an acetylated compound, likely "tanghinin." The conversion would be catalyzed by an esterase or an acyltransferase operating in reverse. An acyltransferase has been noted for its enzymatic activity in the biosynthesis of the related compound 4''-O-Glucosyl-17α-deacetyltanghinin, suggesting this class of enzymes is active in the final modification steps of these molecules in Cerbera. biocrick.comcore.ac.uk

Table 2: Key Enzymes and Enzyme Families in Cardenolide Biosynthesis

| Enzyme / Family | Function | Citation |

| Cytochrome P450 (CYP87A Family) | Catalyzes the formation of pregnenolone from a sterol precursor. | mpg.debiorxiv.org |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Interconverts 3-hydroxy and 3-oxo steroids. | researchgate.netnih.gov |

| Progesterone 5β-Reductase (P5βR) | Stereospecific reduction of progesterone, a key step in the early pathway. | researchgate.netnih.gov |

| Glycosyltransferases (GTs) | Attach sugar moieties to the steroid aglycone. | thieme-connect.com |

| Acyltransferases / Esterases | Putatively responsible for the final deacetylation of tanghinin (B1259762) to form this compound. | biocrick.com |

Investigation of Metabolic Fluxes and Precursor Incorporation Studies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. nih.govrsc.org By using stable isotope-labeled precursors, researchers can trace the path of atoms into the final products, confirming pathway intermediates and measuring the efficiency of specific steps. nih.gov

Precursor Feeding Studies : Early elucidation of the cardenolide pathway relied heavily on feeding experiments with radioisotope-labeled precursors in plants like Digitalis lanata. nih.govthieme-connect.com These studies demonstrated that pregnane derivatives are incorporated into the final cardenolide structures. nih.gov

Stable Isotope Labeling : More recent studies have used stable isotope-labeled compounds to validate the pathway. For instance, feeding stable isotope-labeled pregnenolone ([20,21-¹³C₂][16,16-D₂]pregnenolone) to Digitalis purpurea resulted in the successful incorporation of the labels into downstream cardenolides, confirming that pregnenolone is the central, committed precursor. nih.gov

Quantitative Flux Analysis : While qualitative feeding studies are common, full quantitative MFA provides a deeper understanding of how carbon and energy are distributed toward the biosynthesis of secondary metabolites. nih.gov Such analyses can reveal the relative contributions of different branching pathways within the metabolic grid. nih.gov Although specific MFA studies on this compound in Cerbera are not widely reported, the principles and techniques are directly applicable to understanding its biosynthesis. creative-proteomics.com

Genetic and Molecular Biological Studies of Biosynthetic Enzymes in Cerbera Species

Identifying the genes that encode biosynthetic enzymes is crucial for understanding the regulation of the pathway and for potential metabolic engineering efforts. While extensive genetic work has been done on model systems, research into Cerbera species is emerging.

Comparative Transcriptomics : A common strategy to identify candidate genes is to compare the transcriptomes (the full set of expressed genes) of different tissues or different species that have varying levels of cardenolide production. mpg.debiorxiv.org For example, by comparing gene expression in the cardenolide-producing plants Digitalis purpurea and Calotropis procera, researchers were able to identify the CYP87A genes involved in pregnenolone synthesis. mpg.de This comparative approach is a viable strategy for identifying the homologous genes in Cerbera.

Gene Discovery in Cerbera : Cerbera species are known to produce a variety of cardenolides, including neriifolin, cerberin (B1668401), and this compound. gtfch.orgstuartxchange.org Genetic and transcriptomic analyses of Cerbera species, often conducted in the context of their unique adaptations as mangroves, can provide a rich dataset for mining biosynthetic genes. nih.gov For example, transcriptome analysis of Ceriops tagal roots under salt stress revealed differential expression of biosynthetic genes, highlighting how environmental factors can influence these pathways. nih.gov

Functional Characterization : Once candidate genes are identified, their function must be confirmed. This is often achieved through heterologous expression, where the gene is expressed in a host organism like yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana, which does not naturally produce cardenolides. nih.govbiorxiv.org The host is then fed a precursor substrate, and the formation of the expected product confirms the enzyme's function. nih.gov This approach has been used successfully to characterize key enzymes in the cardenolide pathway, such as progesterone 5β-reductase and 3β-HSD. nih.gov

In Vitro Pharmacological Investigations and Detailed Cellular Mechanisms of Action

Modulation of Cellular Ion Homeostasis and Membrane Transport Proteins

Deacetyltanghinin, a cardenolide glycoside, exerts its primary pharmacological effects by targeting the Na+,K+-ATPase, a vital transmembrane protein. This enzyme is responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process fundamental to numerous cellular functions. wikipedia.orgnih.govfrontiersin.org The inhibition of this ion pump by this compound initiates a cascade of events that profoundly alters cellular ion balance, particularly of sodium and calcium.

The Na+,K+-ATPase is a heterodimeric protein composed of a catalytic α subunit and a regulatory β subunit. wikipedia.orgnih.gov In mammals, the α subunit exists in four different isoforms (α1, α2, α3, and α4), which exhibit tissue-specific expression and distinct kinetic properties. wikipedia.orgnih.govmdpi.com The α1 isoform is ubiquitously expressed in virtually all cell types, while α2 is predominant in muscle and glial cells, and α3 is primarily found in neurons. nih.govnih.gov

Cardiac glycosides, the class of compounds to which this compound belongs, are known to bind to the extracellular surface of the α subunit. wikipedia.orgtci-thaijo.org This interaction inhibits the enzyme's activity. The specific amino acid sequences within the extracellular loops of the α subunit are critical determinants of binding affinity and isoform selectivity for these compounds. researchgate.net For instance, studies on other cardenolides have shown that the sugar moiety attached to the steroid core can influence selectivity, with a preference for the α2 subunit over the α1. nih.gov While direct studies detailing the binding affinity and selectivity of this compound for each specific isoform (α1, α2, α3) are not extensively available, the general mechanism suggests that its action is mediated through binding to these catalytic subunits. nih.govnih.gov The different kinetic properties of the isoforms, such as their varying affinities for intracellular Na+, suggest that the inhibitory effect of a compound like this compound could have cell-type-specific consequences. nih.gov

The inhibition of Na+,K+-ATPase by cardiac glycosides like this compound directly disrupts the transport of three Na+ ions out of the cell in exchange for two K+ ions into the cell. wikipedia.orgtci-thaijo.org This blockage leads to a progressive accumulation of Na+ ions within the cytoplasm, thereby reducing the transmembrane sodium gradient. nih.gov

This elevated intracellular Na+ concentration has a significant secondary effect on calcium (Ca2+) homeostasis. The function of another crucial ion transporter, the Na+/Ca2+ exchanger (NCX), is dependent on the low intracellular Na+ concentration maintained by the Na+,K+-ATPase. wikipedia.orgnih.gov The NCX typically works to extrude Ca2+ from the cell. However, as the intracellular Na+ level rises, the driving force for the NCX is diminished. nih.gov This reduction in Ca2+ efflux, and in some conditions a reversal of the exchanger's direction, leads to a significant increase in the intracellular Ca2+ concentration. wikipedia.orgnih.gov This elevation of intracellular calcium is a key transducer of the downstream cellular effects of this compound.

The Na+,K+-ATPase functions through a cycle of conformational changes, primarily transitioning between an E1 state, which has a high affinity for intracellular Na+ and ATP, and an E2 state, which has a high affinity for extracellular K+. nih.gov The cycle involves phosphorylation and dephosphorylation of the α subunit. In the E1 state, three Na+ ions bind from the cytoplasm, triggering ATP-dependent phosphorylation and a conformational shift to the E2-P state, which releases Na+ to the extracellular space. Subsequently, two K+ ions bind from the extracellular side, stimulating dephosphorylation and a return to the E1 conformation, releasing K+ into the cytoplasm. wikipedia.orgnih.gov

Cardiac glycosides, including cerberin (B1668401), a structurally related compound, are known to bind to the E2-P conformation of the enzyme from the extracellular side. wikipedia.org This binding stabilizes the enzyme in this state and blocks the dephosphorylation step, effectively arresting the transport cycle. wikipedia.org The binding affinity of cardenolides can be influenced by the extracellular potassium concentration; high levels of K+ are known to antagonize the binding of many cardenolides, as K+ binding promotes the transition away from the E2-P state. nih.gov While specific kinetic constants (e.g., Ki, Kon, Koff) for the interaction between this compound and Na+,K+-ATPase are not detailed in the available literature, the established mechanism for cardenolides indicates an inhibitory action through the stabilization of a phosphorylated enzyme intermediate. wikipedia.orgtci-thaijo.org

Detailed Analysis of Impact on Intracellular Sodium and Calcium Concentrations

Cellular Cytotoxicity and Antiproliferative Effects in Model Systems

This compound has demonstrated significant cytotoxic and antiproliferative properties in various cancer cell line models. This activity is intrinsically linked to its ability to inhibit Na+,K+-ATPase, which disrupts fundamental cellular processes and can trigger programmed cell death pathways.

Research has confirmed that this compound, isolated from sources such as Cerbera manghas, exhibits potent cytotoxic effects against a panel of human cancer cell lines. nih.govnih.govglobinmed.com Specifically, its activity has been documented against Oral Human Epidermoid Carcinoma (KB), Human Breast Cancer (BC), and Human Small Cell Lung Cancer (NCI-H187). nih.govnih.govglobinmed.com The potency of this cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

Studies have reported a range of IC50 values for this compound and related compounds, highlighting its powerful antiproliferative effects. For a group of cardenolides from Cerbera manghas including this compound, the IC50 values against KB, BC, and NCI-H187 cells were found to be in the range of 0.0006 to 16.70 μg/mL. nih.gov

| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | Source |

| BC | Human Breast Cancer | This compound | 0.77 | researchgate.net |

| KB | Oral Human Epidermoid Carcinoma | This compound | Not Specified | nih.govnih.gov |

| NCI-H187 | Human Small Cell Lung Cancer | This compound | Not Specified | nih.govnih.gov |

Note: The table presents available specific data. "Not Specified" indicates that while cytotoxicity was confirmed, a precise IC50 value for this compound was not provided in the cited sources.

The primary mechanism by which cardenolides induce cytotoxicity in cancer cells is through the induction of programmed cell death, most notably apoptosis. nih.govnih.gov Apoptosis is an energy-dependent, orderly process of cellular suicide characterized by specific morphological and biochemical events, such as cell shrinkage, membrane blebbing, and DNA fragmentation, without causing significant inflammation. globinmed.comsums.ac.irresearchgate.net This contrasts with necrosis, which is a form of cell death resulting from acute injury that leads to cell swelling, membrane rupture, and inflammation. globinmed.com

While direct mechanistic studies on this compound are limited, evidence from closely related compounds and patent literature strongly suggests an apoptotic mechanism. A patent application has indicated that a derivative, 17beta-Deacetyltanghinin diol, can induce apoptosis in cancer cells. google.com Furthermore, other cardenolides isolated from Cerbera manghas, such as tanghinigenin (B1261956) and neriifolin, have been shown to trigger apoptosis in various cancer cell lines through the activation of caspases and modulation of the Fas/FasL signaling pathway. nih.govnih.govglobinmed.com The induction of apoptosis by cardenolides is a downstream consequence of Na+,K+-ATPase inhibition and the subsequent disruption of ion homeostasis. nih.govnih.gov

Mechanisms of Induced Cell Death (e.g., Apoptosis Induction, Necrosis)

Other Relevant In Vitro Biological Activities

Signal transduction pathways are crucial communication networks within cells that control growth, proliferation, and survival. The PI3K-Akt and AP-1 pathways are frequently overactive in cancer, making them key targets for therapeutic intervention. mdpi.comfrontiersin.orgwikipedia.org

The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a major signaling cascade that promotes cell survival and proliferation. mdpi.complos.org Its activation is triggered by various stimuli and is often mutated in human cancers. mdpi.com Inhibition of this pathway is a strategy for many anticancer drugs. nih.gov While some cardiac glycosides and compounds from the same source as this compound, such as cerberin, have been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, direct experimental evidence demonstrating that this compound modulates the PI3K-Akt pathway is limited. bio-fount.comcuni.cz

The Activator Protein-1 (AP-1) is a transcription factor that regulates genes involved in proliferation and apoptosis. wikipedia.org Depending on the cellular context, AP-1 can have dual roles in either promoting or suppressing tumors. wikipedia.org Certain natural compounds are known to exert their anti-inflammatory and antitumorigenic effects by suppressing AP-1 activation. amazonaws.comnih.gov While it has been noted that agents capable of suppressing AP-1 may block tumorigenesis, specific research confirming the direct modulatory effect of this compound on the AP-1 signaling pathway has not been identified in the reviewed literature. frontiersin.org

Cancer cells often exhibit an altered redox balance, making them vulnerable to agents that induce further oxidative stress. mdpi.commdpi.com This strategy involves increasing reactive oxygen species (ROS) to levels that trigger cell death. mdpi.comnih.gov Mitochondria, the cell's powerhouses, are central to this process as they are both a major source and a target of ROS. mdpi.comfrontiersin.org Mitochondrial dysfunction can lead to the release of pro-apoptotic factors and a metabolic shift, ultimately causing cell death. vietnamjournal.rufrontiersin.org

Many phytochemicals, including those derived from mangrove plants, have been shown to exert their anticancer effects through the induction of oxidative stress and mitochondrial dysfunction. preprints.orgnih.gov These mechanisms often involve the depletion of cellular antioxidants, leading to ROS accumulation, damage to cellular components, and initiation of apoptosis. mdpi.comvietnamjournal.ru However, specific in vitro studies that exclusively investigate and provide detailed findings on the capacity of this compound to induce ROS production or cause mitochondrial dysfunction in cancer cells are not prominently featured in the available research. nih.govsygnaturediscovery.com

This compound has been identified as a potent cytotoxic agent against several human cancer cell lines in vitro. Research has demonstrated its ability to inhibit the proliferation of various tumor cells, highlighting its potential as an antiproliferative compound.

Specifically, this compound, isolated from the seeds of Cerbera manghas, exhibited significant cytotoxic activities against the following human cancer cell lines:

KB (Oral human epidermoid carcinoma) researchgate.net

BC (Human breast cancer) researchgate.net

NCI-H187 (Human small cell lung cancer) researchgate.net

The antiproliferative efficacy of this compound and related compounds from the same source underscores their potential in cancer research. researchgate.net While the broader class of compounds from mangrove species is known for antimetastatic properties, specific experimental data focusing on the antimetastatic effects of this compound, such as its ability to inhibit cancer cell migration and invasion, are not detailed in the reviewed literature. amazonaws.comnih.gov

Interactive Data Table: In Vitro Antiproliferative Activity of this compound

| Compound | Cell Line | Cancer Type | Reported Activity | Citation |

| This compound | KB | Oral Epidermoid Carcinoma | Cytotoxic | researchgate.net |

| This compound | BC | Human Breast Cancer | Cytotoxic | researchgate.net |

| This compound | NCI-H187 | Human Small Cell Lung Cancer | Cytotoxic | researchgate.net |

Research on Induction of Oxidative Stress and Mitochondrial Dysfunction

Advanced Experimental Methodologies in In Vitro Pharmacology

The methodologies for in vitro pharmacological testing have evolved significantly. While traditional two-dimensional (2D) monolayer cell cultures have been foundational, they often fail to replicate the complex architecture and microenvironment of in vivo tumors. nih.gov

To bridge this gap, three-dimensional (3D) tumor models, such as spheroids and organoids, have emerged as more physiologically relevant systems. carcinotech.comucd.ie These models better mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in actual tumors. frontiersin.org The use of 3D models can incorporate various cell types, including cancer cells, stromal cells, and immune cells, to create a more accurate tumor microenvironment. nih.govfrontiersin.org This complexity allows for a more predictive evaluation of a drug's efficacy. carcinotech.comucd.ie

The existing research on this compound's bioactivity appears to have been conducted using conventional 2D monolayer cultures. researchgate.net The application of advanced 3D tumor models to investigate the efficacy and mechanisms of this compound has not been reported in the reviewed scientific literature. Future studies employing 3D spheroids or patient-derived organoids could provide deeper insights into its therapeutic potential, particularly regarding tumor penetration and its effects within a more complex, tissue-like structure. frontiersin.org

Quantitative Assays for Cell Viability and Proliferation (e.g., Sulphorhodamine B (SRB) Assay, Hoescht 33342 Assays, MTS Assay)

The in vitro evaluation of a compound's effect on cell viability and proliferation is a foundational step in pharmacological research. Several quantitative assays are employed for this purpose, each with a distinct mechanism. The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions, providing an estimation of total cell mass which correlates with cell number. The Hoechst 33342 assay utilizes a cell-permeant fluorescent dye that binds to dsDNA in the minor groove. It is often used to visualize and count cell nuclei, and changes in nuclear morphology, such as the condensed pycnotic nuclei of apoptotic cells, can also be identified. nih.gov The MTS assay is another colorimetric method that measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov

This compound, a cardenolide glycoside isolated from the seeds of Cerbera manghas, has been identified as a potent cytotoxic agent. researchgate.netnih.gov Its effects on cell proliferation have been demonstrated in various human cancer cell lines. Research has shown that this compound exhibits significant cytotoxic activity against oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187) cells. researchgate.netpreprints.org While the specific assay used in the initial report was not detailed, subsequent studies on compounds from Cerbera manghas have utilized the MTS assay to evaluate cytotoxic potential. researchgate.net

The cytotoxic efficacy of this compound against these cell lines highlights its potential as an anti-proliferative agent. The IC50 values, representing the concentration required to inhibit cell growth by 50%, quantify this activity.

Table 1: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC50 (µg/mL) | Source |

|---|---|---|---|

| BC | Breast Cancer | 0.77 | preprints.org |

| KB | Oral Epidermoid Carcinoma | >10 | preprints.org |

| NCI-H187 | Small Cell Lung Cancer | >10 | preprints.org |

Enzymatic Activity Assays for Na+,K+-ATPase (e.g., Malachite Green Assay)

The primary molecular target for cardiac glycosides, including this compound, is the Na+,K+-ATPase enzyme. nih.govwikipedia.org This transmembrane pump is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane in all animal cells. frontiersin.orgmdpi.com The inhibition of this enzyme is directly linked to the pharmacological and toxicological effects of cardiac glycosides. nih.gov

The enzymatic activity of Na+,K+-ATPase can be quantified using various methods, among which the Malachite Green Assay is a common choice. This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the ATPase. In the presence of an acidic molybdate (B1676688) solution, the liberated phosphate forms a complex with the malachite green dye, resulting in a colored product that can be measured spectrophotometrically. worktribe.com The intensity of the color is directly proportional to the amount of hydrolyzed ATP and thus to the enzyme's activity. By performing this assay in the presence of varying concentrations of an inhibitor like this compound, one can determine its potency, typically expressed as an IC50 value.

While specific studies detailing the use of the Malachite Green assay for this compound are not prevalent, the mechanism is well-established for its class of compounds. For instance, other cardiac glycosides like ouabain (B1677812) and digoxin (B3395198) have been shown to inhibit Na+,K+-ATPase with IC50 values in the nanomolar range, and these values can be determined using such enzymatic assays. nih.gov The inhibition of the Na+,K+-ATPase pump by cardiac glycosides disrupts cellular ion homeostasis, which can trigger a cascade of downstream signaling events leading to effects like cytotoxicity in cancer cells. frontiersin.orgnih.gov

Computational Approaches: Molecular Docking and In Silico Modeling for Target Binding Prediction

Computational methods such as molecular docking and in silico modeling are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and its protein target. researchgate.net These approaches are instrumental in understanding structure-activity relationships and guiding drug design. For this compound, the target protein is the Na+,K+-ATPase.

Molecular docking simulations predict the preferred orientation and conformation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions that calculate binding energy. researchgate.net This process involves creating a three-dimensional model of the ligand and the protein's binding site. The Na+,K+-ATPase α-subunit contains the binding site for cardiac glycosides, located in a pocket accessible from the extracellular side. nih.govau.dk Docking studies with other cardiac glycosides have revealed key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues within this pocket, which are crucial for stable binding and inhibition. researchgate.netacs.org

Although specific molecular docking studies for this compound are not extensively reported, in silico modeling for its class of compounds is common. Such studies would model the three-dimensional structure of this compound and dock it into the known cardiac glycoside binding site of the Na+,K+-ATPase. The results would predict the binding energy, a lower value indicating a more favorable interaction, and identify the specific amino acid residues involved in the binding. This information provides a structural hypothesis for the compound's inhibitory mechanism at the atomic level. mdpi.comacs.org

Table 2: Conceptual Data from a Molecular Docking Study of this compound This table illustrates the type of information generated from a molecular docking simulation. The values are hypothetical examples.

| Parameter | Description | Example Data |

|---|---|---|

| Target Protein | The receptor molecule for the docking simulation. | Human Na+,K+-ATPase α1-subunit |

| Binding Site | Specific region on the target protein where the ligand binds. | Extracellular cardiac glycoside binding pocket |

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -9.5 |

| Key Interacting Residues | Amino acids in the binding site forming significant bonds with the ligand. | Glu115, Phe129, Gln130, Glu327 |

| Interaction Types | Types of non-covalent bonds formed between ligand and protein. | Hydrogen bonds, Hydrophobic interactions, van der Waals forces |

Structure Activity Relationship Sar Studies and Analogue Development

Comparative Analysis of Deacetyltanghinin with Structurally Related Cardenolides

This compound is a cardenolide glycoside isolated from plants such as Cerbera manghas and Cerbera odollam. nih.govescholarship.org Its structure and bioactivity are often compared with other cardenolides found in the same or related species, including tanghinin (B1259762), neriifolin, and cerberin (B1668401). researchgate.netresearchgate.net These compounds share a common steroid backbone but differ in the substitutions on both the steroidal nucleus and the attached sugar moiety.

Tanghinin is the acetylated form of this compound, with an acetyl group on the sugar residue. nih.gov Neriifolin and cerberin are other closely related cardenolides. Cerberin is the 2'-acetylated derivative of neriifolin. wikipedia.org The core steroid structure, or aglycone, of both tanghinin and this compound is tanghinigenin (B1261956). nih.govnih.gov

These structural variations lead to differences in their biological activities, particularly their cytotoxicity against various cancer cell lines. For instance, a study on cardenolides from Cerbera manghas seeds demonstrated that this compound, tanghinin, and another related compound, 7,8-dehydrocerberin, all exhibited cytotoxic effects against oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187). researchgate.netpreprints.org The cytotoxic potency varies among these related compounds, highlighting the importance of specific structural features. For example, in one study, tanghinin was more cytotoxic against KB cells, while this compound showed notable activity against BC cells. preprints.org

The table below summarizes the cytotoxic activities of this compound and related cardenolides from Cerbera manghas against different human cancer cell lines.

Data sourced from Preprints.org preprints.org. "N/A" indicates data not available in the source.

Elucidation of the Influence of Acetylation and Other Stereochemical or Substituent Modifications on Biological Activities

Modifications to the cardenolide structure, such as acetylation and changes in stereochemistry, can significantly impact biological activities like inotropic effects and cytotoxicity. mdpi.comnih.gov

Influence of Acetylation: The presence or absence of an acetyl group is a key difference between tanghinin and this compound. nih.gov Acetylation can alter a molecule's polarity and its ability to interact with biological targets. Studies on tanghinin and its acetylated derivative, acetyl-tanghinin, revealed differences in their positive inotropic effects on guinea-pig papillary muscle. nih.gov Both compounds increased the contractile force, but acetyl-tanghinin showed a higher maximal response, suggesting that acetylation can enhance this specific activity. nih.govtci-thaijo.org In the context of cytotoxicity, acetylation of the 3β-hydroxyl group has been shown in some bufadienolides (a related class of cardiotonic steroids) to increase the antitumor effect. nih.gov The sugar moiety itself, while not pharmacologically active, influences the compound's potency, with monosaccharides generally showing higher activity. ikiam.edu.ec

Stereochemistry and Other Modifications: The three-dimensional arrangement of atoms (stereochemistry) is critical for the biological function of cardenolides. youtube.com The specific orientation of hydroxyl groups and other substituents on the steroid nucleus and the sugar residue affects how the molecule binds to its target, the Na+/K+-ATPase enzyme. mdpi.com The 5β,14β-androstane-3β,14-diol skeleton is considered the essential pharmacophore for digitalis-like activity. mdpi.com The lactone ring at the C17 position is also a crucial feature for inotropic activity. mdpi.com

The table below shows the comparative inotropic effects of tanghinin and acetyl-tanghinin.

Data is for guinea-pig papillary muscle in the presence of 2.4 mM CaCl2, sourced from Archives Internationales de Pharmacodynamie et de Thérapie nih.gov.

Rational Design and Synthesis of this compound Analogues for Modified or Enhanced Biological Activities

Rational drug design involves creating new molecules with improved therapeutic properties based on an understanding of their SAR. vt.edunih.gov For cardenolides like this compound, this approach aims to synthesize analogues with enhanced cytotoxicity against cancer cells while potentially modifying other biological effects. biorxiv.org

The synthesis of analogues can involve several strategies:

Modification of the Sugar Moiety: Altering the sugar can affect the compound's solubility, absorption, and potency. ikiam.edu.ec Synthesizing analogues with different sugar units or modifying existing ones, for instance through acetylation or ketalization, can fine-tune the biological activity. biorxiv.org

Modification of the Steroid Nucleus: Introducing or changing functional groups on the steroid core can impact target binding and selectivity. researchgate.net

Modification of the Lactone Ring: The lactone ring is vital for activity, and modifications here are explored to understand its role and potentially improve efficacy. mdpi.com

An example of this approach is the synthesis of analogues of proscillaridin (B1679727) A, another cardiac glycoside, where acetylation and ketalization of the glycan part were investigated. biorxiv.org These modifications were shown to alter the antiproliferative activity of the parent compound. biorxiv.org While specific synthetic analogues of this compound are not extensively detailed in the provided results, the principles of rational design are broadly applicable to this class of compounds to develop new therapeutic leads. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) and Other Computational Approaches for SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find correlations between the chemical structures of compounds and their biological activities. ijert.orgjocpr.com These models use mathematical equations to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.com

For cardenolides, QSAR and other computational methods like molecular docking are employed to:

Predict Biological Activity: QSAR models can predict the cytotoxicity or inotropic activity of novel this compound analogues before they are synthesized. researchgate.netjocpr.com

Identify Key Structural Features: These models help identify which molecular properties (e.g., lipophilicity, electronic properties, steric factors) are most important for activity. researchgate.netresearchgate.net For example, QSAR analyses on cardenolides have indicated that antiproliferative capacity can be related to the substituents at C-3, the molecule's lipophilicity, and its ability to act as a hydrogen bond acceptor. researchgate.net

Understand Drug-Target Interactions: Molecular docking simulates the binding of a ligand (like this compound) to its protein target (Na+/K+-ATPase). nih.gov This helps visualize the binding mode and identify key interactions, providing insights that can guide the design of more potent inhibitors. nih.govscience.gov

These computational approaches are integral to modern drug design, enabling a more focused and efficient search for new drug candidates based on the this compound scaffold. nih.govresearchgate.net

Synthetic Chemistry Approaches to Deacetyltanghinin and Complex Analogues

Challenges and Strategies in the Total Synthesis of Complex Cardenolide Glycosides

The total synthesis of cardenolide glycosides like deacetyltanghinin is a complex undertaking due to their structural intricacy. Key challenges include the construction of the polycyclic steroid nucleus with its specific stereochemistry, the formation of the sensitive butenolide ring at the C17 position, and the stereocontrolled attachment of the sugar units to the C3 hydroxyl group. nih.govresearchgate.net The presence of multiple stereocenters and functional groups necessitates highly selective and efficient chemical transformations.

Historically, the synthesis of cardiac glycosides has been fraught with difficulties, and it was not until the latter half of the 20th century that the total synthesis of digitoxigenin, a related cardenolide aglycone, was achieved. researchgate.net Modern synthetic strategies often employ a convergent approach, where the steroid core and the sugar moiety are synthesized separately and then coupled. acs.org This approach allows for greater flexibility and optimization of the individual synthetic routes.

A significant hurdle in the synthesis of these molecules is controlling the stereochemistry, particularly at the anomeric center of the sugar and the various chiral centers of the steroid. acs.org Furthermore, the inherent toxicity of these compounds, even at low concentrations, adds a layer of complexity to their handling and purification. cdnsciencepub.com Due to the intricate structures and the challenges in their total synthesis, many researchers focus on semisynthetic approaches starting from more readily available natural cardenolides. nih.gov

Recent advancements in synthetic methodology, including the development of novel catalytic systems and stereoselective reactions, have paved the way for more efficient and elegant syntheses of complex cardenolides. nih.govnih.gov These strategies often involve the use of powerful reactions such as palladium-catalyzed cross-couplings and intramolecular cyclizations to construct the core structure. nih.govresearchgate.net

Development of Stereo- and Regioselective Glycosidation Methodologies for the Sugar Moiety

The stereoselective and regioselective attachment of the sugar moiety, often a 2-deoxy sugar like digitoxose (B191001) in the case of many cardenolides, is a critical step in the synthesis of this compound and its analogues. acs.orgmdpi.com The absence of a directing group at the C2 position of the sugar makes the stereocontrolled formation of the β-glycosidic linkage particularly challenging. acs.orgmdpi.com

Several methods have been developed to address this challenge. One approach involves the use of glycosyl donors with participating groups at C2, which can direct the incoming nucleophile (the steroid aglycone) to the β-face of the sugar. However, for 2-deoxy sugars, this strategy is not applicable. cdnsciencepub.comcdnsciencepub.com

Alternative strategies include:

Palladium-catalyzed glycosylation: This method has emerged as a powerful tool for the stereoselective synthesis of β-glycosides, even with challenging 2-deoxy sugars. acs.orgnih.gov It often involves the use of a glycal or a pyranone precursor. acs.orgnih.gov

Use of thioglycosides: Ethyl thioglycosides, in combination with a participating group at a more distant position (e.g., a p-methoxybenzoate group at C3), have been successfully employed for the stereoselective synthesis of digitoxin. cdnsciencepub.comcdnsciencepub.com

In situ generation of glycosyl chlorides: The use of boron trichloride (B1173362) to generate unstable 2-deoxy glycosyl chlorides in situ, followed by reaction with a borinate catalyst, has shown good regioselectivity and moderate β-selectivity. mdpi.com

Enzymatic glycosylation: Glycosyltransferases offer a highly regio- and stereoselective method for glycosylation. mdpi.commdpi.commdpi.com While powerful, the substrate scope and availability of these enzymes can be limiting. Novozym 435, a lipase, has been used for the regioselective acylation of the terminal digitoxose unit in cardenolides like digitoxin. mdpi.com

The choice of glycosidation method depends on the specific sugar and aglycone substrates, as well as the desired stereochemical outcome.

Strategies for Constructing the Polycyclic Cardenolide Core Structure

The construction of the tetracyclic steroid core of cardenolides, with its characteristic cis-trans-cis ring fusion, is a central challenge in their total synthesis. nju.edu.cn Numerous strategies have been developed, often starting from simpler, commercially available steroid precursors or from non-steroidal starting materials.

Key synthetic strategies include:

Intramolecular reactions: Asymmetric intramolecular Heck reactions and palladium-catalyzed asymmetric intramolecular dearomatizative cyclizations are powerful methods for constructing the polycyclic core and establishing key quaternary carbon centers. nih.gov

Ring expansion strategies: These methods allow for the construction of the characteristic ring systems found in steroids from smaller ring precursors. mdpi.com

Cross-coupling reactions: Advances in cross-coupling reactions, such as the Suzuki-Miyaura reaction, have provided efficient tools for attaching the butenolide lactone ring or its precursors to the steroid core at the sterically hindered C17 position. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes, such as hydroxylases, can achieve site-specific oxidation of the steroid skeleton, a transformation that is often difficult to achieve with traditional chemical methods. nju.edu.cn This bio-inspired approach can provide access to key hydroxylated intermediates. nju.edu.cnrsc.org

Skeletal remodeling: Starting from readily available natural products like camphor, skeletal remodeling strategies can be employed to construct the complex carbon framework of the target molecule. nih.gov

The synthesis of the butenolide ring itself often involves the transformation of a furan (B31954) or a related heterocyclic precursor attached at the C17 position. cdnsciencepub.comcdnsciencepub.com Oxidative methods are then used to convert the furan into the final butenolide lactone. cdnsciencepub.comcdnsciencepub.com

Semisynthetic Modifications of Naturally Occurring Cardenolide Precursors

Given the significant challenges associated with the total synthesis of complex cardenolides, semisynthesis starting from naturally occurring precursors is an attractive and widely used approach. nih.govrsc.org This strategy allows for the generation of a diverse range of analogues for structure-activity relationship (SAR) studies and the development of new therapeutic agents. nih.govmdpi.com

Common starting materials for semisynthesis include digitoxin, digoxin (B3395198), and k-strophanthidin, which are relatively abundant natural products. nih.govnih.govmdpi.com Modifications can be made to various parts of the cardenolide structure:

The sugar moiety: Glycosylation patterns can be altered by selectively adding or removing sugar units. For example, glucoevatromonoside (B1254432) has been produced by the regioselective glycosylation of evatromonoside, which is itself derived from the chemical degradation of digitoxin. nih.gov

The lactone ring: The butenolide ring can be modified to explore its role in biological activity. This includes reduction of the double bond or replacement with other heterocyclic systems. mdpi.com

The steroid core: Functional groups on the steroid nucleus can be modified. For instance, regioselective C-H oxidation can be used to introduce new hydroxyl groups. rsc.org

These semisynthetic modifications have been instrumental in understanding the structural requirements for the biological activity of cardenolides and in the development of new analogues with improved therapeutic profiles. nih.govmdpi.com

Advanced Analytical Methodologies for Research Applications

Quantitative Determination in Complex Biological and Plant Matrices

Accurately determining the concentration of deacetyltanghinin in intricate samples such as plant extracts and biological tissues requires highly sensitive and selective analytical methods.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Quantification

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound in complex matrices. researchgate.netresearchgate.netumb.edu This method offers exceptional sensitivity and selectivity, allowing for the precise detection and quantification of the compound even at low concentrations. stanford.edunih.gov The high resolving power of HRMS is critical for differentiating this compound from other structurally similar compounds that may be present in the sample. umb.edu

In a typical UHPLC-HRMS/MS workflow, the sample undergoes extraction and separation on a specialized column. The effluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is measured with high accuracy. For this compound, a precursor ion with a mass-to-charge ratio (m/z) of 549.3055 has been identified. nih.govresearchgate.net Further fragmentation of this precursor ion in a tandem mass spectrometry (MS/MS) experiment generates a unique fragmentation pattern that serves as a definitive confirmation of the compound's identity. nih.govresearchgate.net

Research has demonstrated the successful application of UHPLC-HRMS/MS for the quantification of this compound in the seeds of Cerbera manghas. nih.govresearchgate.net This powerful analytical approach provides a robust platform for pharmacokinetic studies, toxicological assessments, and phytochemical profiling. umb.edu

Table 1: UHPLC-HRMS/MS Parameters for this compound Analysis

| Parameter | Value |

| Precursor Ion (m/z) | 549.3055 |

| Mass Accuracy | ± 2 ppm |

| Ionization Mode | Electrospray Ionization (ESI) |

| Scan Mode | Full scan data-dependent MS2 (ddMS2) |

| Mass Range | Typically 100-1000 m/z |

Ultra-High Performance Liquid Chromatography with Photodiode Array (PDA) Detection for Quantification

Ultra-High Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection is another valuable technique for the quantification of this compound, particularly in plant matrices. nih.govresearchgate.netchromatographyonline.com While mass spectrometry provides unparalleled selectivity based on mass, PDA detection offers complementary information based on the compound's ultraviolet (UV) absorption profile. chromatographyonline.com

This method involves separating the components of a sample extract using UHPLC, and as the compounds elute from the column, they pass through a flow cell where their absorbance across a range of UV-visible wavelengths is measured. chromatographyonline.com this compound exhibits a characteristic UV absorption, and quantification is typically performed at a specific wavelength where its absorbance is maximal and interference from other compounds is minimal. For cardenolides like this compound, quantification is often carried out at 219 nm. nih.govresearchgate.net

Studies have successfully employed UHPLC-PDA for the quantitative analysis of this compound in Cerbera manghas seed extracts, demonstrating its utility for quality control and phytochemical analysis. nih.govresearchgate.net

Table 2: Quantitative Findings for this compound using UHPLC-PDA

| Sample Source | This compound Concentration (µg/g) |

| Dried ripe Cerbera manghas seed | 1209.1 |

| Fresh unripe Cerbera manghas seed | 49.4 |

Chromatographic Techniques for Purity Assessment and Analysis in Mixtures

Ensuring the purity of isolated this compound and analyzing its presence in complex mixtures are critical steps in research. Chromatographic techniques are the primary tools for these applications.

Preparative and Analytical High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both the analysis and purification of this compound. metwarebio.comteledynelabs.com

Analytical HPLC is used to determine the purity of a this compound sample. wiley.comthermofisher.com A small amount of the sample is injected onto an analytical column, and the resulting chromatogram reveals the presence of any impurities. By comparing the peak area of this compound to the total area of all peaks, a quantitative measure of purity can be obtained. wiley.com

Preparative HPLC is employed to isolate and purify larger quantities of this compound from a mixture. metwarebio.comteledynelabs.comlcms.cz This technique utilizes larger columns and higher flow rates to handle greater sample loads. The goal is to separate this compound from other components in the extract, collecting the fraction containing the pure compound. The purity of the collected fractions is then typically confirmed using analytical HPLC. wiley.comlcms.cz

Table 3: Comparison of Analytical and Preparative HPLC

| Feature | Analytical HPLC | Preparative HPLC |

| Primary Goal | Quantification and purity assessment | Isolation and purification |

| Column Inner Diameter | 2.1–4.6 mm | 30–100 mm |

| Sample Load | µg to mg range | g to kg range |

| Flow Rate | 0.2–2 mL/min | 50–1000+ mL/min |

Optimization of Separation using Systems such as Sepbox

Modern automated separation systems, such as the Sepbox, offer advanced capabilities for the efficient fractionation of complex natural product extracts. rsc.orgresearchgate.net The Sepbox system utilizes two-dimensional HPLC (2D-HPLC) combined with solid-phase extraction (SPE) to achieve high-resolution separation. rsc.org

Optimizing the separation conditions for this compound on a Sepbox system is crucial for achieving efficient isolation. rsc.org A recent study demonstrated a method for rapidly optimizing Sepbox elution conditions using High-Performance Thin-Layer Chromatography (HPTLC). By establishing a correlation between HPTLC Rf values and the retention times on the Sepbox main column, the separation efficiency was significantly enhanced. This approach was successfully validated using crude extracts from Cerbera manghas, demonstrating a streamlined workflow for the isolation of compounds like this compound. rsc.org

Method Validation and Standardization for Robust Research Protocols

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose. europa.euich.org For a compound like this compound, this involves establishing a set of performance characteristics to ensure that the chosen analytical method provides reliable and accurate data. nih.gov The International Council for Harmonisation (ICH) provides a framework for these validation characteristics, which are crucial for developing robust research protocols. europa.euich.orgedqm.eu

Key validation parameters include specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. resolian.com High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection or mass spectrometry (MS) are powerful techniques for the analysis of cardiac glycosides like this compound. nih.govnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. resolian.com In the analysis of this compound from plant extracts, this is particularly crucial due to the presence of other structurally similar cardiac glycosides. For instance, in the seeds of Cerbera manghas, this compound is found alongside other cardenolides like cerberin (B1668401), neriifolin, and tanghinin (B1259762). nih.govredalyc.orgredalyc.orgjpharmacognosy.com Ultra-high performance liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) has been successfully used to specifically identify this compound based on its exact mass-to-charge ratio (m/z) of 549.3055. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of standards at different concentrations. For example, in the validation of an HPLC method for other cardiac glycosides, a linear relationship is often established over a specific concentration range, with a high correlation coefficient (R²) value, typically greater than 0.99, indicating a strong linear relationship.

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. Acceptable recovery is generally within a pre-defined range, often between 80% and 120%.

Precision reflects the degree of agreement between multiple measurements of the same sample under the same conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). For a method to be considered precise, the RSD values should be within acceptable limits, typically below 15%.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. These parameters are critical for analyzing trace amounts of this compound.

The following tables provide an illustrative example of the types of data generated during the validation of a chromatographic method for a cardiac glycoside, which would be analogous to a validation study for this compound.

Table 1: Linearity and Range for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 758,991 |

| Correlation Coefficient (R²) | 0.9998 |

This table is a representative example and does not reflect actual experimental data for this compound.

Table 2: Precision and Accuracy for this compound Analysis

| Concentration Added (µg/mL) | Concentration Found (µg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) |

| 5 | 4.95 ± 0.15 | 99.0 | 3.0 |

| 25 | 25.4 ± 0.51 | 101.6 | 2.0 |

| 50 | 48.9 ± 0.98 | 97.8 | 2.0 |

This table is a representative example and does not reflect actual experimental data for this compound.

Table 3: LOD and LOQ for this compound Analysis

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantitation (LOQ) | 0.3 |

This table is a representative example and does not reflect actual experimental data for this compound.

Standardization of the entire analytical protocol, from sample preparation to data analysis, is essential for ensuring that results are comparable across different studies and laboratories. This includes using certified reference materials when available and adhering to established guidelines, such as those from the ICH. europa.euich.orgedqm.eu A study on Cerbera manghas seeds quantified this compound, finding concentrations of 285.9 µg/g in a seed from a dried ripe fruit and 2.3 µg/g in a seed from a fresh unripe fruit, highlighting the importance of standardized sample collection and preparation. nih.gov

Emerging Research Avenues and Future Perspectives

Investigation of Deacetyltanghinin's Ecological Role in Plant Defense Mechanisms and Allelopathy

The presence of this compound in plants like Cerbera manghas and Cerbera odollam is a key component of their chemical defense strategy. kemdikbud.go.idvliz.be These plants are notoriously toxic, a trait largely attributed to their rich profile of cardiac glycosides, which serve as a primary defense against herbivores. kemdikbud.go.idresearchgate.net The mechanism of this defense lies in the ability of cardiac glycosides to inhibit the Na+/K+-ATPase pump in animal cells, a vital enzyme for cellular function, leading to toxic effects in would-be predators. semanticscholar.org This powerful biological activity is a classic example of an evolutionary "arms race" between plants and the insects that feed on them. iiarjournals.org